REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([OH:15])CO)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].I([O-])(=O)(=O)=O.[Na+]>O.C(OCC)C>[OH:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]=[O:15])=[CH:7][CH:6]=1)([CH3:4])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C1=CC=C(C=C1)CC(CO)O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
11.07 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred vigorously for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between diethyl ether (50 mL) and saturated aqueous sodium thiosulfate (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
To remove water
|
Type
|
WAIT
|
Details
|
left over, the concentrated material
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dichloromethane (70 mL)
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |